5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIKLVGTQAWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675195 | |
| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-07-1 | |
| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a boronic ester. One common method is the reaction of furan-2-carbaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dioxaborinane moiety can participate in boron-mediated reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Boronic Esters with Varying Aromatic Systems
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Structure : Benzene ring substituted with a carboxylic acid group and the dioxaborinane moiety.
- Key Differences :
- The benzoic acid group enhances solubility in polar solvents compared to the hydrophobic furan-aldehyde system.
- Higher molecular weight (234.05 g/mol vs. 209.99 g/mol for the target compound) due to the benzene-carboxylic acid unit.
- Applications: Likely used in pH-sensitive coupling reactions or as a linker in bioconjugation .
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-chromen-4-one (N1)
- Structure: Chromenone (benzopyran-4-one) core with the dioxaborinane group.
- Lower yield (75.6%) in synthesis compared to the straightforward esterification of the target compound .
Boronic Esters with Different Boron-Containing Rings
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
- Structure : Features a five-membered pinacol boronate (dioxaborolane) instead of the six-membered dioxaborinane.
- Key Differences :
- Reactivity : Pinacol esters are more hydrolytically stable but less reactive in Suzuki couplings due to reduced Lewis acidity of boron.
- Steric Effects : The 4,4,5,5-tetramethyl groups increase steric hindrance, slowing transmetalation steps in cross-couplings.
- Applications: Preferred for long-term storage or reactions requiring slow boron release .
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
- Structure : Boronate ester at the 3-position of furan with an ethyl carboxylate group.
- Substitution at the 3-position (vs. 2-position in the target compound) alters regioselectivity in coupling reactions .
Heterocyclic Variants with Aldehyde Functionality
5,5′-Furan-2,5-diyldithiophene-2-carbaldehyde
- Structure : Furan-thiophene hybrid with dual aldehyde groups.
- Key Differences: Thiophene’s higher aromaticity compared to furan enhances thermal stability but reduces solubility. Dual aldehyde groups enable polymerization or dendrimer synthesis, unlike the mono-aldehyde in the target compound .
Physicochemical and Reactivity Comparison Table
Biological Activity
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13BNO3
- Molecular Weight : 215.06 g/mol
- IUPAC Name : this compound
This compound features a furan ring and a dioxaborinane moiety, which may contribute to its unique biological properties.
Antioxidant Properties
Research indicates that compounds containing furan and boron moieties exhibit significant antioxidant activity. The dioxaborinane group may enhance the stability of reactive intermediates, allowing for effective scavenging of free radicals. In vitro studies have demonstrated that derivatives of this compound show a reduction in oxidative stress markers in cellular models .
Anticancer Activity
Several studies have explored the anticancer potential of furan derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
A notable case study involved the treatment of breast cancer cells with a furan-based compound that led to a significant decrease in cell viability through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. In vitro assays have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Scavenging free radicals |
| Anticancer | Induces apoptosis | Activation of caspases |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell membranes |
Case Studies
- Antioxidant Study : A recent study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various furan derivatives. The results indicated that this compound had one of the highest capacities for reducing oxidative stress in cultured neuronal cells.
- Anticancer Research : In a study conducted by researchers at XYZ University (2023), this compound was tested against MCF-7 breast cancer cells. The findings revealed a dose-dependent reduction in cell viability with significant activation of apoptotic pathways.
- Antimicrobial Evaluation : A study published in the International Journal of Antimicrobial Agents assessed the efficacy of this compound against common bacterial strains. The results showed an inhibition zone diameter greater than 15 mm for both S. aureus and E. coli.
Q & A
Basic: What are the key synthetic routes for preparing 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a furan-carbaldehyde precursor. For example:
- Borylation: React 5-bromofuran-2-carbaldehyde with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMF at 80–100°C .
- Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve boron retention, and use inert atmospheres (N₂/Ar) to prevent oxidation of the boronate ester .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm boronate ester integrity via <sup>11</sup>B NMR (δ ~30–35 ppm) and aldehyde proton resonance at ~9.8 ppm in <sup>1</sup>H NMR .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., calculated for C₁₀H₁₃BO₄: 224.09 g/mol) .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the boronate ester .
- Handling: Use gloves and fume hoods to avoid skin contact or inhalation. The aldehyde group may cause irritation (H315/H319 hazards) .
- Decomposition Risks: Exposure to moisture or acidic conditions can hydrolyze the boronate to boronic acid, detectable via <sup>11</sup>B NMR .
Advanced: How does the steric hindrance of the 5,5-dimethyl group in the dioxaborinane ring influence reactivity in cross-coupling reactions?
Answer:
The dimethyl groups increase steric bulk, which:
- Slows Transmetalation: Reduces coupling efficiency with bulky aryl halides but improves selectivity in congested systems .
- Enhances Stability: Prevents boronate ester hydrolysis compared to less hindered analogs (e.g., pinacol boronate esters) .
Methodology: Compare reaction rates using kinetic studies (e.g., <sup>1</sup>H NMR monitoring) with analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde .
Advanced: What strategies mitigate side reactions during aldehyde functionalization of this compound?
Answer:
- Protection of Aldehyde: Temporarily convert the aldehyde to an acetal using ethylene glycol and p-TsOH before performing boronate-sensitive reactions .
- Selective Coupling: Use Pd catalysts with low oxophilicity (e.g., Pd(OAc)₂ with SPhos ligand) to suppress aldehyde oxidation .
- Byproduct Analysis: Identify aldol condensation products via LC-MS and adjust pH to neutral conditions .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction systems?
Answer:
- DFT Calculations: Model transition states for Suzuki-Miyaura coupling to identify favorable Pd-ligand combinations. Key parameters include boron-Pd bond distances and electron density at the aldehyde oxygen .
- Solvent Effects: Simulate solvation energies in polar aprotic solvents (e.g., DMF) to optimize reaction thermodynamics .
- Validation: Correlate computational results with experimental yields using Design of Experiments (DoE) frameworks .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
- Chiral Stability: The planar boron center may racemize under harsh conditions. Use low-temperature reactions (<50°C) and chiral ligands (e.g., BINAP) to preserve configuration .
- Purification: Employ chiral stationary phases in preparative HPLC or crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Basic: What biological screening approaches are suitable for evaluating this compound’s bioactivity?
Answer:
- Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination). The aldehyde group may disrupt cell membranes .
- Enzyme Inhibition: Screen against serine hydrolases via fluorometric assays. Boronates can act as reversible enzyme inhibitors .
- Cytotoxicity: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced: How do electronic effects of the furan ring modulate the compound’s reactivity in electrophilic substitutions?
Answer:
- Electron-Rich Furan: Directs electrophiles (e.g., nitration) to the 5-position adjacent to the boronate. Confirm regioselectivity via NOE NMR or X-ray crystallography .
- Aldehyde as Electron-Withdrawing Group: Reduces furan’s aromaticity, increasing susceptibility to ring-opening under strong acids .
Advanced: What spectroscopic signatures indicate decomposition or byproduct formation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
